molecular formula C9H15N3O2 B2810444 4-((5-Oxopyrrolidin-3-yl)methyl)piperazin-2-one CAS No. 2034430-30-1

4-((5-Oxopyrrolidin-3-yl)methyl)piperazin-2-one

Cat. No. B2810444
CAS RN: 2034430-30-1
M. Wt: 197.238
InChI Key: JCFOKEURBHRWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((5-Oxopyrrolidin-3-yl)methyl)piperazin-2-one” is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.238. It is available for purchase for scientific research needs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((5-Oxopyrrolidin-3-yl)methyl)piperazin-2-one” are not explicitly mentioned in the available literature. Such properties would include solubility, melting point, boiling point, and stability under various conditions .

Scientific Research Applications

DNA Binding and Staining

The compound Hoechst 33258 and its analogues, which share structural similarities with 4-((5-Oxopyrrolidin-3-yl)methyl)piperazin-2-one, are well-known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding characteristic has been utilized extensively for fluorescent DNA staining in cellular and molecular biology research. Hoechst derivatives serve as vital tools for chromosome and nuclear staining, facilitating the analysis of nuclear DNA content values via flow cytometry and the examination of plant chromosomes. These applications underscore the importance of this class of compounds in research aimed at understanding genetic material and its organization within cells (Issar & Kakkar, 2013).

Anti-Mycobacterial Activity

Piperazine, a core structural component of 4-((5-Oxopyrrolidin-3-yl)methyl)piperazin-2-one, has been identified as a versatile scaffold in medicinal chemistry, particularly in the development of compounds with anti-mycobacterial activity. Several molecules incorporating piperazine have demonstrated potential activity against Mycobacterium tuberculosis, including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). This highlights the significance of piperazine-based compounds in addressing the global challenge of tuberculosis and drug resistance. The structural design and activity relationship of these compounds provide a foundation for future medicinal chemistry efforts aimed at creating safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Drug Design

The structural motif of piperazine is integral to the rational design of a wide array of therapeutic drugs. Piperazine derivatives have been identified with various therapeutic uses, including as antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The versatility of the piperazine scaffold allows for slight modifications in its substitution pattern, leading to significant differences in the medicinal potential of the resultant molecules. This adaptability underscores the role of piperazine derivatives in the discovery of novel therapeutic agents and emphasizes the importance of ongoing research to explore the broad potential of piperazine-based molecules (Rathi et al., 2016).

Future Directions

The future directions for research on “4-((5-Oxopyrrolidin-3-yl)methyl)piperazin-2-one” could involve further exploration of its synthesis, structural analysis, and potential biological activities. This could lead to the development of new pharmaceuticals or other applications .

properties

IUPAC Name

4-[(5-oxopyrrolidin-3-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c13-8-3-7(4-11-8)5-12-2-1-10-9(14)6-12/h7H,1-6H2,(H,10,14)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFOKEURBHRWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one

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